molecular formula C15H16ClN3 B2779742 4-Chloro-2-phenyl-6-piperidinopyrimidine CAS No. 574708-35-3

4-Chloro-2-phenyl-6-piperidinopyrimidine

Cat. No.: B2779742
CAS No.: 574708-35-3
M. Wt: 273.76
InChI Key: DCEZBJWEWQNVGS-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Drug Discovery and Organic Synthesis

Pyrimidine derivatives are a class of heterocyclic compounds that have been the subject of extensive research due to their diverse biological activities. ontosight.ai The pyrimidine ring is a key structural component in a multitude of molecules essential for life, and its synthetic analogues have proven to be invaluable in the development of a wide range of pharmaceuticals. nih.govgsconlinepress.com

The history of pyrimidines in medicinal chemistry is rich and dates back to the early 20th century with the discovery of barbiturates, which are derivatives of barbituric acid, a pyrimidine compound. wikipedia.orgresearchgate.net Since then, the therapeutic applications of pyrimidine derivatives have expanded dramatically. researchgate.net They are recognized for a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govmdpi.commdpi.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that functions by inhibiting DNA synthesis in rapidly dividing cancer cells. gsconlinepress.com Similarly, zidovudine (B1683550) (AZT), an early and important anti-HIV drug, is a nucleoside analog containing a pyrimidine base. wikipedia.org The versatility of the pyrimidine scaffold allows for structural modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic outcomes. mdpi.com

Table 1: Examples of Therapeutic Applications of Pyrimidine Derivatives

Therapeutic AreaExample DrugMechanism of Action (Simplified)
Oncology5-FluorouracilInhibits thymidylate synthase, disrupting DNA synthesis. gsconlinepress.com
VirologyZidovudine (AZT)Inhibits reverse transcriptase in HIV. wikipedia.org
AntibacterialTrimethoprimInhibits dihydrofolate reductase in bacteria.
AntifungalFlucytosineConverted to a metabolite that inhibits fungal DNA and RNA synthesis. nih.gov
Sedative/HypnoticPhenobarbitalEnhances the activity of the neurotransmitter GABA.

The fundamental importance of the pyrimidine ring is rooted in its presence as a core component of essential biomolecules. vaia.commicrobenotes.com The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the building blocks of nucleic acids, DNA and RNA. wikipedia.orgsciencenotes.org In DNA, adenine (B156593) pairs with thymine, and guanine (B1146940) pairs with cytosine, forming the basis of the genetic code. sciencenotes.org In RNA, uracil replaces thymine. wikipedia.org Beyond their role in genetics, pyrimidine derivatives are also found in other vital molecules such as thiamine (B1217682) (vitamin B1) and in the form of nucleotides like ATP, which is central to cellular energy transfer. wikipedia.orgresearchgate.net The natural occurrence of the pyrimidine scaffold in these fundamental biological processes likely contributes to the ability of synthetic pyrimidine derivatives to interact with various biological targets with high specificity and efficacy. nih.gov

Importance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Natural Products

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov Its structural simplicity and conformational flexibility, combined with its ability to engage in key intermolecular interactions, have made it a favored component in the design of new drugs. biologyinsights.com

The piperidine motif is a common feature in a vast number of natural products, particularly alkaloids. wikipedia.orgijnrd.org These naturally occurring compounds often exhibit potent biological activities. encyclopedia.pub For example, piperine, the compound responsible for the pungency of black pepper, contains a piperidine ring. wikipedia.org Other notable examples include the toxin coniine from poison hemlock and the pharmaceutical lobeline (B1674988) from Indian tobacco. wikipedia.org In the realm of synthetic pharmaceuticals, the piperidine scaffold is present in a wide array of drugs, including analgesics, antipsychotics, and antihistamines. encyclopedia.pubontosight.ai The prevalence of this ring system in both natural and synthetic bioactive molecules highlights its evolutionary and synthetic success as a pharmacophore. researchgate.net

Table 2: Examples of Bioactive Molecules Containing the Piperidine Scaffold

CompoundSource/ClassNoted Biological Activity
PiperineBlack PepperPungent, anti-inflammatory, and other effects. wikipedia.orgnih.gov
ConiinePoison HemlockToxic, neurotoxic effects. wikipedia.org
SolenopsinFire Ant VenomToxic, hemolytic, and necrotic activities. wikipedia.org
FentanylSynthetic OpioidPotent analgesic. biologyinsights.com
HaloperidolAntipsychotic DrugUsed in the treatment of schizophrenia.
RopivacaineLocal AnestheticBlocks nerve impulses. researchgate.net

The inclusion of a piperidine ring in a drug molecule can significantly influence its pharmacological profile. researchgate.net The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH, which can be crucial for binding to biological targets through ionic interactions. biologyinsights.com The lipophilicity of the piperidine ring can also be modulated by substitution, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. researchgate.net Furthermore, the conformational flexibility of the piperidine ring allows it to adopt different shapes to fit into the binding sites of various receptors and enzymes. biologyinsights.com Strategic modifications to the piperidine ring can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate. acs.org For instance, the substitution pattern on the piperidine ring can have a profound impact on a compound's activity at its target, as well as its selectivity for different receptor subtypes. nih.gov

Contextualization of 4-Chloro-2-phenyl-6-piperidinopyrimidine within These Architectures

Rationale for Combining Pyrimidine, Phenyl, and Piperidine Moieties

The strategic combination of pyrimidine, phenyl, and piperidine moieties in a single molecule, as seen in this compound, is a well-established approach in medicinal chemistry aimed at creating synergistic effects and optimizing pharmacological profiles. This molecular hybridization seeks to harness the distinct properties of each component to enhance biological activity, selectivity, and pharmacokinetic properties.

The pyrimidine core often serves as the central anchor of the molecule, providing a rigid scaffold that can be readily functionalized. Its nitrogen atoms can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition. The phenyl group, attached at the 2-position of the pyrimidine ring in the subject compound, introduces a significant hydrophobic element. This aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the active site of a target protein. Furthermore, the phenyl ring can be substituted with various functional groups to modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity.

The piperidine moiety, linked at the 6-position, offers several advantages. Its saturated, non-planar structure introduces three-dimensionality to the molecule, which can be critical for fitting into the complex topographies of protein binding pockets. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in the target protein. This can significantly enhance binding affinity. Moreover, the piperidine ring can serve as a versatile linker to introduce additional functional groups, further expanding the chemical space for structure-activity relationship (SAR) studies. The combination of a planar aromatic system (pyrimidine and phenyl) with a non-planar, flexible aliphatic system (piperidine) can lead to compounds with improved solubility, permeability, and metabolic stability, all of which are critical parameters for drug development.

Overview of the Research Landscape for Analogous Compounds

The research landscape for compounds analogous to this compound is rich and diverse, with numerous studies exploring the biological potential of molecules bearing the pyrimidine-piperidine-phenyl scaffold. These investigations have spanned various therapeutic areas, demonstrating the versatility of this structural motif.

A significant area of research has focused on the development of kinase inhibitors. For instance, derivatives of 2,4-diamino-5-aryl-6-substituted pyrimidines have been synthesized and evaluated for their anti-tubercular activities. mdpi.com In a similar vein, a series of novel 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines were designed as potential inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. nih.gov

In the realm of oncology, pyrimidine-benzimidazol hybrids have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing potent activity and inducing cell cycle arrest and apoptosis. nih.gov Furthermore, novel pyrimidine derivatives have been designed as anticancer agents, with substitutions at the 2- and 6-positions of the pyrimidine core leading to compounds with significant anti-proliferative activity against glioblastoma, triple-negative breast cancer, and other cancer cell lines. mdpi.com Microwave-assisted synthesis has been employed to create 2-amino-4-chloro-pyrimidine derivatives that have shown anticancer activity against human colon and breast cancer cell lines. nih.gov

The anti-inflammatory potential of pyrimidine derivatives has also been extensively explored. Studies have shown that these compounds can inhibit the expression and activities of key inflammatory mediators. rsc.orgrsc.org The synthesis of 2,4,6-trisubstituted pyrimidines has yielded compounds with notable anti-inflammatory and antioxidant activities. nih.gov

Moreover, the versatility of the pyrimidine scaffold is evident in its application to other therapeutic targets. For example, pyrimidine-4-carboxamides have been investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D, an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov The combination of pyrimidine with a piperazine (B1678402) moiety (a close relative of piperidine) has also been a fruitful area of research, leading to the development of compounds with a wide range of biological activities. researchgate.net

The following table provides a summary of selected analogous compounds, their biological targets, and reported activities:

Compound/Derivative ClassBiological Target/ActivityKey Findings
2,4-Diamino-5-aryl-6-substituted pyrimidinesAntitubercularSynthesis and evaluation against Mycobacterium tuberculosis. mdpi.com
2,4-Diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR) inhibitorsDesigned as potential inhibitors for opportunistic infections. nih.gov
Pyrimidine-benzimidazol hybridsAnticancerPotent activity against human cancer cell lines, inducing apoptosis. nih.gov
N-benzyl aminopyrimidine derivativesAnticancerSignificant anti-proliferative activity against various cancer cell lines. mdpi.com
2-Amino-4-chloro-pyrimidine derivativesAnticancerSynthesized via microwave irradiation with activity against colon and breast cancer cells. nih.gov
2,4,6-Trisubstituted pyrimidinesAnti-inflammatory, AntioxidantDemonstrated notable in vitro and in vivo activities. nih.gov
Pyrimidine-4-carboxamidesNAPE-PLD inhibitorsSAR studies led to potent and selective inhibitors. nih.gov
Pyrimidine-piperazine hybridsVarious biological activitiesCombination of scaffolds enhances biological activity. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-phenyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c16-13-11-14(19-9-5-2-6-10-19)18-15(17-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEZBJWEWQNVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Chloro 2 Phenyl 6 Piperidinopyrimidine and Its Analogs

General Synthetic Approaches to Substituted Pyrimidines

The pyrimidine (B1678525) framework can be assembled through various synthetic routes, which are broadly categorized into two main strategies: building the heterocyclic ring from acyclic precursors or modifying a pre-formed pyrimidine ring. acs.orguhmreactiondynamics.org

The most fundamental and widely used method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. researchgate.net This [3+3] cycloaddition approach is highly versatile for creating a wide array of substituted pyrimidines. mdpi.com

For the synthesis of a 2-phenylpyrimidine (B3000279) core, the typical precursors are benzamidine (B55565) and a suitable 1,3-dielectrophile, such as a β-keto ester or a malonic ester derivative. The reaction involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring. For example, the reaction of benzamidine with diethyl malonate would lead to the formation of 2-phenylpyrimidine-4,6-diol. This intermediate is crucial as the hydroxyl groups can be subsequently converted into other functional groups, such as halogens.

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

1,3-Dielectrophile Amidine Product Reference
Diethyl Malonate Benzamidine 2-Phenylpyrimidine-4,6-diol nih.gov
Acetylacetone Guanidine 2-Amino-4,6-dimethylpyrimidine growingscience.com

This table illustrates common starting materials for pyrimidine ring formation via cyclocondensation.

Once the pyrimidine ring is formed, further modifications are often necessary to introduce the desired substituents. This functionalization is a key strategy for creating molecular diversity.

Halogenated pyrimidines are vital intermediates in synthetic chemistry, serving as precursors for a multitude of transformations, particularly nucleophilic substitution and metal-catalyzed coupling reactions. rsc.orgacs.org The conversion of pyrimidinols (hydroxypyrimidines) to chloropyrimidines is a standard and efficient method for activating the pyrimidine core.

The most common reagent used for this transformation is phosphorus oxychloride (POCl₃). googleapis.com Treating a pyrimidinol, such as 2-phenylpyrimidine-4,6-diol, with hot POCl₃ effectively replaces the hydroxyl groups with chlorine atoms, yielding the corresponding dichloropyrimidine. googleapis.comnih.gov This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. The use of N,N-dimethylaniline or other tertiary amines can facilitate the reaction. This step is critical for producing the 2-phenyl-4,6-dichloropyrimidine intermediate required for the synthesis of the target molecule.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heteroaromatics like chloropyrimidines. researchgate.net The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen atoms.

In the synthesis of 4-Chloro-2-phenyl-6-piperidinopyrimidine, 2-phenyl-4,6-dichloropyrimidine is treated with piperidine (B6355638). The reaction typically exhibits high regioselectivity. The introduction of the first piperidine group at one of the chloro-substituted positions deactivates the ring towards a second substitution, making it possible to achieve mono-substitution under controlled conditions (e.g., using one equivalent of the nucleophile at a specific temperature). thieme-connect.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to restore aromaticity. wuxiapptec.com Aromatic amines generally show poor reactivity with nonactivated chloropyrimidines, but the inherent activation of the 4 and 6 positions facilitates this reaction. thieme-connect.com

Table 2: Conditions for SNAr on Dichloropyrimidines

Substrate Nucleophile Conditions Product Reference
2-Phenyl-4,6-dichloropyrimidine Piperidine 1 equivalent, controlled temp. This compound thieme-connect.com
2,4,6-Trichloropyrimidine Morpholine Sequential substitution Substituted Morpholinopyrimidines researchgate.net

This table highlights the versatility of the SNAr reaction for introducing amine substituents onto a pyrimidine core.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, have become indispensable tools for forming C-C and C-N bonds in heterocyclic synthesis. dntb.gov.uaresearchgate.net These methods offer an alternative and powerful route for introducing aryl groups like the phenyl substituent onto the pyrimidine ring.

For instance, a commercially available pyrimidine, such as 2,4,6-trichloropyrimidine, could be used as a starting point. A selective Suzuki coupling reaction with phenylboronic acid, catalyzed by a palladium complex, could be employed to introduce the phenyl group at the C2 position. The different reactivity of the chlorine atoms (C2 vs. C4/C6) allows for such selective functionalization. Following the coupling reaction, the remaining chloro groups can be substituted using the SNAr methodology described previously. This approach provides a modular way to construct highly substituted pyrimidines. researchgate.netnih.gov

Functionalization of Pre-existing Pyrimidine Cores

Synthetic Routes to Piperidine-Containing Heterocycles

The piperidine moiety is a prevalent scaffold in medicinal chemistry. nih.gov While piperidine itself is a readily available commercial reagent for SNAr reactions, understanding its synthesis provides a complete picture of the construction of piperidine-containing molecules.

The most traditional method for synthesizing the piperidine ring is the catalytic hydrogenation of pyridine (B92270). This reduction is typically performed using catalysts like platinum, palladium, or nickel under hydrogen pressure. More recently, advanced methods have been developed to produce stereoenriched and highly substituted piperidines. nih.gov These include intramolecular cyclization reactions, aza-Diels-Alder reactions, and reductive amination of 1,5-dicarbonyl compounds. nih.gov A modern strategy involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates to generate N-arylpiperidines. chemistryviews.orgchemrxiv.org These diverse synthetic routes ensure a steady supply of functionalized piperidines that can be incorporated into more complex molecules like this compound.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for constructing the pyrimidine core. This approach often involves the condensation of a precursor molecule containing the necessary atoms to form the heterocyclic ring. A common method is the reaction of amidines with β-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines can yield trifluoromethylated pyrimidines through an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration cascade. organic-chemistry.orgmdpi.com This method offers high selectivity under mild conditions. organic-chemistry.orgmdpi.com

Another approach involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea, which serves as the ammonia (B1221849) source, under microwave irradiation to form the pyrimidine ring. organic-chemistry.org Additionally, a [3+3] annulation of amidines with saturated ketones, catalyzed by copper and mediated by 4-HO-TEMPO, provides an efficient route to pyrimidines via a cascade of oxidative dehydrogenation/annulation/oxidative aromatization. organic-chemistry.org

These cyclization strategies are versatile and can be adapted to produce a wide array of substituted pyrimidines, which can then be further functionalized to yield the desired this compound analogs.

Hydrogenation and Reduction Methodologies

Hydrogenation and reduction are crucial for modifying the pyrimidine ring and its substituents. The reduction of a pre-formed pyridine ring is a common method for synthesizing the piperidine moiety, which is a key component of the target molecule. researchgate.net This can be achieved through catalytic hydrogenation using transition metals like platinum, palladium, rhodium, or nickel. umich.edu For instance, the hydrogenation of pyridines can be carried out using a rhodium oxide catalyst under mild conditions. rsc.org

These reactions can be selective, allowing for the reduction of specific double bonds within the pyrimidine ring or its substituents without affecting other functional groups. google.com For example, selective hydrogenation of chlorine-containing pyrimidines can be achieved using a hydrogenation catalyst and a hydrogen chloride acceptor, which prevents significant attack on other substituents or the aromatic ring. google.com The control of reaction conditions such as temperature, pressure, and catalyst choice is essential for achieving the desired outcome. google.comnih.gov

CatalystSubstrateConditionsProductReference
PlatinumOrotateH₂Dihydroorotate umich.edu
Rhodium Oxide (Rh₂O₃)Functionalized PyridinesH₂ (5 bar), 40°C, TFEFunctionalized Piperidines rsc.org
Palladium on CarbonChlorine-containing PyrimidinesH₂, HCl acceptorDechlorinated Pyrimidines google.com

Advanced Synthetic Techniques for Piperidine Ring Assembly

Beyond the simple reduction of pyridines, more advanced techniques are employed for the stereocontrolled synthesis of highly substituted piperidine rings. mdma.ch These methods are critical for creating complex analogs of this compound with specific spatial arrangements of atoms.

One such technique is the gold-catalyzed annulation, which allows for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Another approach involves the use of unstable azomethine ylides for the stereoselective preparation of substituted piperidines. ajchem-a.com Palladium-catalyzed reactions, such as the 1,3-chirality transition reaction, have also been developed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com

Furthermore, intramolecular radical cyclization of 1,6-enynes initiated by triethylborane (B153662) offers a pathway to polysubstituted alkylidene piperidines. nih.gov These advanced methods provide chemists with a powerful toolkit to construct a diverse range of piperidine-containing molecules with high precision. news-medical.net

Specific Synthetic Pathways Towards this compound

The synthesis of the specific molecule, this compound, requires a convergent approach where the various substituents are introduced onto the pyrimidine scaffold in a controlled manner.

Strategies for Incorporating the Piperidino Moiety onto the Pyrimidine Ring

The piperidino group is typically introduced onto the pyrimidine ring via a nucleophilic substitution reaction. This often involves reacting a pyrimidine precursor bearing a suitable leaving group at the 6-position, such as a chlorine atom, with piperidine. For instance, 2,4-diamino-6-chloropyrimidine can be reacted with piperidine to yield 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. google.com Similarly, 6-chloropurine (B14466) can be treated with piperidine to afford 6-piperidinopurines. researchgate.net

In some synthetic routes, a piperazine (B1678402) moiety is first incorporated, which can then be further modified. For example, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines can be refluxed with N-methylpiperazine or N-phenylpiperazine to yield the corresponding piperazinyl-pyrimidine derivatives. nih.gov

Pyrimidine PrecursorReagentProductReference
2,4-Diamino-6-chloropyrimidine-N-oxidePiperidine2,4-Diamino-6-piperidinyl-pyrimidine-3-N-oxide google.com
6-Chloro-2,4-diamino pyrimidinePhenate, then Piperidine6-Piperidino-2,4-diamino-pyrimidine-3-oxide google.com
4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineN-Phenylpiperazine4-Substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine nih.gov

Introduction and Manipulation of the Phenyl Substituent at Position 2

The phenyl group at the 2-position of the pyrimidine ring is a key structural feature. Its introduction can be achieved through various synthetic strategies. One common method involves the condensation of benzamidine with a suitable three-carbon unit to form the 2-phenylpyrimidine core.

Methodologies for Installing and Modifying the Chlorine Atom at Position 4

The chlorine atom at the 4-position is often installed by treating a corresponding 4-hydroxypyrimidine (B43898) with a chlorinating agent. A widely used reagent for this transformation is phosphorus oxychloride (POCl₃). nih.gov This reaction is typically performed by heating the hydroxypyrimidine in excess POCl₃, often in the presence of a base like pyridine. nih.gov Solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have also been developed for a more efficient and environmentally friendly process. nih.gov

Another chlorinating agent that can be employed is phosgene (B1210022) (COCl₂). google.comjustia.com The reaction of 4,6-dihydroxypyrimidine (B14393) with phosgene in the presence of a suitable base can yield 4,6-dichloropyrimidine. google.com Quaternary ammonium (B1175870) or phosphonium (B103445) salts can act as catalysts for this reaction. justia.com The choice of chlorinating agent and reaction conditions can be tailored based on the specific substrate and desired outcome. googleapis.com

Starting MaterialChlorinating AgentCatalyst/BaseProductReference
4-HydroxypyrimidinePOCl₃Pyridine4-Chloropyrimidine nih.gov
4,6-DihydroxypyrimidinePhosgene (COCl₂)Tertiary Amine4,6-Dichloropyrimidine google.com
4,6-DihydroxypyrimidinePhosgene (COCl₂)Quaternary Ammonium Salt4,6-Dichloropyrimidine justia.com

Optimization of Reaction Conditions and Yields

The synthesis of substituted pyrimidines is highly dependent on the careful optimization of various reaction parameters, including the choice of catalysts, solvents, temperature, and reaction time. Research into the synthesis of 4-chloro-6-substituted phenyl pyrimidines, key intermediates for the target compound, has demonstrated that outcomes are significantly influenced by the nature of the substituents on the phenyl ring. nih.gov Methodologies for these syntheses include both conventional heating and microwave-assisted reactions, indicating that the mode of energy input is a key variable for optimization. nih.gov

The introduction of the piperidine moiety onto the chloropyrimidine core is a crucial step. Studies on analogous reactions, such as the synthesis of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide (Minoxidil), provide valuable insights. In these processes, the reaction of a 6-chloropyrimidine derivative with piperidine is typically optimized by controlling temperature and reaction time. The reaction temperature is often maintained between 70°C and 100°C, with preferred ranges around 80°C to 85°C, for durations spanning from 2 to 20 hours. google.com

Catalysis plays a pivotal role in enhancing reaction efficiency and yields. The chlorination of the pyrimidine ring, a common step in preparing the precursor, often utilizes phosphoryl chloride (POCl₃) in the presence of an amine catalyst like N,N-dimethylaniline. google.com In the broader context of pyrimidine synthesis, a variety of advanced catalytic systems have been explored. For instance, the use of nano-catalysts such as nano-MgO has been shown to improve yields and reaction rates in the synthesis of related pyridopyrimidine scaffolds, often in environmentally benign solvents like water. nih.gov Similarly, magnetic nanoparticle catalysts have been employed in one-pot multicomponent reactions to produce related heterocyclic systems in excellent yields, typically ranging from 86-95%. researchgate.net

The choice of solvent and base is also critical for achieving high regioselectivity and yield. In the synthesis of a 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) analog, using ethanol (B145695) as a non-toxic solvent at a mild temperature of 20°C resulted in an 89% yield with high regioselectivity. mdpi.com This contrasts with methods that use higher temperatures and more toxic solvents like DMF. mdpi.com The selection of a specific base, such as Cesium carbonate (Cs₂CO₃) over Potassium carbonate (K₂CO₃), has also been found to be crucial in directing the regioselectivity of alkylation in related pyrimidine systems. researchgate.net Specific examples from the literature highlight the impact of reaction conditions on yield for various chloro-pyrimidine analogs.

Table 1: Effect of Reaction Conditions on the Yield of Chloro-pyrimidine Analogs
Analog CompoundCatalyst/ReagentSolventConditionsYield (%)Reference
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidineTrichlorophosphateNot specifiedReflux, 2 h94% chemicalbook.com
4-Chloro-6-methoxy-2-phenylpyrimidineSodium MethoxideMethanolReflux, 8 h81% chemicalbook.com
4-Chloro-6-ethoxy-2-(methylthio)pyrimidineSodium EthoxideEthanol20 °C, 2 h89% mdpi.com
PyridodipyrimidinesCoFe₂O₄@SiO₂-PA-CC-guanidine-SANot specifiedNot specified86-95% researchgate.net
2,4-Diamino-6-chloropyrimidine-3-N-oxideN,N-dimethylanilinePOCl₃ (reagent and solvent)80-85 °C, 10-20 h77-80% google.com

Stereochemical Control in Synthesis (if applicable to specific analogs)

The parent compound, this compound, is achiral, and therefore its synthesis does not require stereochemical control. However, stereochemistry becomes a critical consideration in the synthesis of specific analogs that possess chiral centers.

Chirality in analogs could arise from several sources, such as:

Substitution on the piperidine ring.

The presence of a chiral substituent on the phenyl ring.

The introduction of a chiral center on the pyrimidine ring itself, though less common.

For analogs featuring a substituted piperidine ring, stereoselective synthetic methods are essential for controlling the configuration of the final product. The aza-Prins reaction, for example, is a known stereoselective method used for constructing piperidine rings, which could be adapted for synthesizing chiral piperidinyl-pyrimidine analogs. rasayanjournal.co.in The synthesis of related heterocyclic systems, such as pyrano[2,3-d]pyrimidines, can generate multiple chiral centers, and in some cases, the reaction has been observed to produce a mixture of diastereomers, highlighting the importance of catalyst and condition selection to control stereochemical outcomes. semanticscholar.org

Therefore, while not applicable to the direct synthesis of this compound, any synthetic strategy targeting chiral analogs must incorporate measures for stereochemical control, such as the use of chiral catalysts, chiral auxiliaries, or stereoselective reaction pathways to ensure the desired isomeric purity of the final compound.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Phenyl 6 Piperidinopyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The most prominent feature of the chemical reactivity of 4-Chloro-2-phenyl-6-piperidinopyrimidine is its propensity to undergo nucleophilic aromatic substitution (SNAr) at the C-4 position. The pyrimidine ring, being a π-deficient heteroaromatic system, is highly activated towards attack by nucleophiles, a reactivity that is further enhanced by the electronegative chlorine atom. nih.gov SNAr reactions on this scaffold are a cornerstone for the synthesis of diverse pyrimidine derivatives. mdpi.comresearchgate.net

The displacement of the chloride at the C-4 position by nitrogen nucleophiles proceeds through a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (e.g., an amine) on the electron-deficient C-4 carbon atom. This step is typically the rate-determining step of the process. The attack results in the formation of a tetrahedral intermediate, known as a Meisenheimer complex. The negative charge developed in this intermediate is delocalized and stabilized by the electron-withdrawing pyrimidine ring nitrogens. stackexchange.com

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored in the second step through the expulsion of the chloride leaving group from the Meisenheimer complex. This step is generally fast.

The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are fundamental to its reactivity. Their strong electron-withdrawing inductive effects significantly reduce the electron density of the ring carbons, particularly at the C-2, C-4, and C-6 positions. This π-deficiency makes the ring highly susceptible to nucleophilic attack.

During the SNAr mechanism, the nitrogen atoms play a crucial role in stabilizing the negatively charged Meisenheimer intermediate. By drawing the excess electron density through resonance, they delocalize the charge effectively, lowering the activation energy of the initial nucleophilic attack. stackexchange.com For an attack at the C-4 position, the negative charge can be delocalized onto the N-1 and N-3 atoms, as depicted in the resonance structures of the intermediate. This stabilization is a key reason why nucleophilic substitution is a favored reaction pathway for halopyrimidines. stackexchange.com

FactorInfluence on SNAr Reactivity of the Pyrimidine Ring
Inductive Effect The electronegative nitrogen atoms withdraw electron density from the ring, making the carbon atoms (especially C-2, C-4, C-6) more electrophilic and prone to nucleophilic attack.
Resonance Stabilization The nitrogen atoms stabilize the negatively charged Meisenheimer complex formed during the SNAr reaction by delocalizing the charge through resonance, lowering the transition state energy.
Activation Positions The electron-withdrawing nature of the nitrogens most strongly activates the C-2, C-4, and C-6 positions towards nucleophilic substitution.

While this compound has only one leaving group, understanding the principles of regioselectivity is crucial when considering its synthesis from precursors like 2-phenyl-4,6-dichloropyrimidine and its potential for further functionalization. The regioselectivity of SNAr reactions on polysubstituted pyrimidines is highly sensitive to the electronic properties of the substituents on the ring. wuxiapptec.comwuxiapptec.com

Generally, in dichloropyrimidines, nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. wuxiapptec.com This preference can be explained by Frontier Molecular Orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon, making it more susceptible to nucleophilic attack. stackexchange.com Additionally, the intermediate formed from C-4 attack is often more stabilized. stackexchange.com

However, this selectivity can be altered or even reversed by the substituents present on the ring. wuxiapptec.comwuxiapptec.com

Electron-Withdrawing Groups (EWGs): An EWG generally enhances the reactivity of the ring towards nucleophilic attack. Its position relative to the leaving groups dictates the regioselectivity.

In the context of this compound, the C-4 position is activated for substitution. The electron-donating piperidino group at C-6 and the phenyl group at C-2 modulate this reactivity, but the inherent electrophilicity of the C-4 position, flanked by a nitrogen atom and bearing a good leaving group, remains the primary site for nucleophilic displacement.

Substituent PositionType of SubstituentInfluence on Nucleophilic Attack at C-4
C-2 PhenylModulates electronic properties; generally considered weakly withdrawing or donating depending on the reaction.
C-5 Electron-Withdrawing GroupStrongly activates C-4 position for substitution.
C-5 Electron-Donating GroupDeactivates the ring, potentially slowing substitution at C-4.
C-6 Electron-Donating Group (e.g., Piperidino)Can influence reactivity; in dichlorinated precursors, it may alter the typical C4/C2 selectivity. wuxiapptec.com

Ring Transformations and Rearrangements Involving the Pyrimidine Core

Under more forcing conditions, particularly with highly reactive nucleophiles such as metal amides, substituted pyrimidines can undergo reactions that alter the heterocyclic core itself. These ring transformations often proceed through complex mechanisms involving ring-opening and ring-closure sequences.

A significant pathway for the transformation of halogenopyrimidines is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from the direct SNAr pathway and explains certain substitution patterns that cannot be accounted for by the addition-elimination process alone. It is particularly relevant in reactions with strong nucleophiles like sodium amide in liquid ammonia (B1221849). wikipedia.orgresearchgate.net

The key steps of the ANRORC mechanism are:

Nucleophilic Addition: A potent nucleophile, such as the amide ion (NH₂⁻), adds to an electrophilic carbon of the pyrimidine ring that does not bear the leaving group. In 4-halogenopyrimidines, this attack can occur at the C-2 or C-6 position. groenkennisnet.nl

Ring Opening: The resulting anionic σ-complex undergoes a cleavage of one of the N-C bonds in the pyrimidine ring. This step is often facilitated by the electronic stabilization of the resulting open-chain intermediate, typically a nitrile derivative. wikipedia.org

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring. During this process, the original leaving group (halide) is eliminated, and one of the ring's original nitrogen atoms may be exchanged with the nitrogen from the nucleophile. wikipedia.org

This mechanism can lead to "cine" substitution, where the incoming group attaches to a position adjacent to the one vacated by the leaving group, or "tele" substitution at a more distant carbon. Isotope labeling studies have been instrumental in providing definitive evidence for the ANRORC pathway by demonstrating the exchange of ring atoms. wikipedia.org

Beyond the ANRORC mechanism, pyrimidines can participate in other rearrangements, though these typically require specific substrates and conditions that may not be directly applicable to this compound under standard nucleophilic substitution conditions.

One notable example is the Dimroth rearrangement , which involves the isomerization of N-substituted iminopyrimidines to the corresponding aminopyrimidines. nih.gov While not a direct reaction of the title compound itself, it represents a fundamental rearrangement pattern in pyrimidine chemistry that often proceeds through a ring-opening/ring-closure sequence similar in principle to the ANRORC mechanism. nih.gov The Dimroth rearrangement can be catalyzed by acid, base, or heat. nih.gov

Other transformations can include pyrimidine-to-pyridine ring interconversions, which involve the reaction with specific nucleophiles that can incorporate themselves into a new ring system. wur.nlresearchgate.net These reactions are complex and highly dependent on the substitution pattern of the pyrimidine and the nature of the attacking reagent. Formation of byproducts through such pathways is a possibility under harsh reaction conditions or with exceptionally strong and structurally complex nucleophiles.

Reactivity of the Piperidine (B6355638) Moiety in the Compound

The piperidine moiety in this compound is a saturated heterocyclic amine and, as such, its reactivity is primarily centered around the nucleophilic nitrogen atom and the C-H bonds of the ring carbons. The electronic environment of the pyrimidine ring can influence this reactivity.

Chemical Transformations at the Piperidine Nitrogen (e.g., N-functionalization)

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center, capable of participating in a variety of chemical transformations. These reactions, collectively known as N-functionalization, allow for the introduction of various substituents onto the nitrogen atom, thereby modifying the properties of the parent compound.

N-Alkylation: The piperidine nitrogen can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reaction rate and yield can be influenced by the nature of the alkyl halide and the reaction conditions.

Table 1: Hypothetical N-Alkylation Reactions of this compound

Alkylating AgentProductReaction Conditions
Methyl Iodide1-Methyl-1-(4-chloro-2-phenylpyrimidin-6-yl)piperidin-1-ium iodideTypically in a polar aprotic solvent like acetonitrile (B52724) or DMF.
Benzyl Bromide1-Benzyl-1-(4-chloro-2-phenylpyrimidin-6-yl)piperidin-1-ium bromideCan be performed at room temperature or with gentle heating.

N-Acylation: The piperidine nitrogen can also react with acylating agents such as acid chlorides or anhydrides to form N-acylpiperidine derivatives. This reaction is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl).

Table 2: Hypothetical N-Acylation Reactions of this compound

Acylating AgentProductReaction Conditions
Acetyl Chloride1-(4-Chloro-2-phenylpyrimidin-6-yl)piperidin-1-yl)(ethan-1-one)In the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).
Benzoyl Chloride(1-(4-Chloro-2-phenylpyrimidin-6-yl)piperidin-1-yl)(phenyl)methanoneAprotic solvent such as dichloromethane (B109758) or THF is commonly used.

Chemical Reactivity of the Piperidine Ring Carbons

The carbon atoms of the piperidine ring are generally less reactive than the nitrogen atom due to the presence of stable C-H and C-C single bonds. However, under certain conditions, these carbons can undergo reactions such as oxidation or dehydrogenation.

Oxidation: Strong oxidizing agents can lead to the oxidation of the piperidine ring, potentially resulting in the formation of piperidones (lactams) or even ring-opening products. The position of oxidation would depend on the specific oxidant used and the reaction conditions. For instance, oxidation at the carbon alpha to the nitrogen could yield a lactam.

Dehydrogenation: Catalytic dehydrogenation of the piperidine ring can lead to the formation of the corresponding pyridine derivative. This transformation typically requires high temperatures and a suitable catalyst, such as palladium on carbon (Pd/C). This would result in the aromatization of the piperidine ring.

Specific experimental data on the reactivity of the piperidine ring carbons for this compound is not extensively documented in publicly accessible scientific literature. The described reactivity is based on established principles of heterocyclic chemistry.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimidine Piperidine Scaffolds

Elucidation of Key Pharmacophoric Features of the Pyrimidine (B1678525) Scaffold

The pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to engage in various non-covalent interactions with biological macromolecules. The key pharmacophoric features of this scaffold are rooted in its electronic properties and hydrogen bonding capabilities.

The two nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors. researchgate.net This feature allows pyrimidine-based inhibitors to mimic the hydrogen bonding interactions of the adenine (B156593) ring of ATP, enabling them to bind effectively to the hinge region of many kinases. rsc.org This interaction is a cornerstone of their inhibitory mechanism against a wide range of kinase enzymes, which are often the targets for compounds with this scaffold. nih.gov

Furthermore, the aromatic nature of the pyrimidine ring allows it to participate in π-stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a target's binding pocket. The strategic placement of substituents on this core can modulate these interactions, enhancing binding affinity and selectivity.

Impact of Substituent Variation at the Pyrimidine Ring on Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring. acs.orgnih.gov Variations at the 2, 4, and 6 positions can alter the molecule's electronic distribution, steric profile, and solubility, thereby fine-tuning its pharmacological properties.

Role of the Chloro Substituent at Position 4 in Target Binding and Reactivity

The chloro substituent at the C4 position of the pyrimidine ring is a critical determinant of the compound's activity. Halogen atoms, particularly chlorine, serve multiple roles in ligand-target interactions. The chlorine atom is an electron-withdrawing group, which can influence the electronic density of the pyrimidine ring and modulate the strength of hydrogen bonds formed by the ring nitrogens.

In many kinase inhibitors, a chloro group is strategically positioned to interact with hydrophobic regions of the ATP-binding pocket. nih.gov For instance, research on Aurora A kinase inhibitors has demonstrated that the position of halogen substituents on an associated phenyl ring is crucial for both enzymatic activity and the ability to induce desired conformational changes in the target protein. nih.govacs.org While not a direct analog, these findings highlight the importance of the precise placement of chlorine atoms for optimal activity.

The following table, derived from studies on pyrimidine-based Aurora A kinase inhibitors, illustrates how variations in halogen substitution on a phenyl moiety attached to the core structure can significantly impact inhibitory potency. This provides insight into the sensitivity of target binding to the electronic and steric properties of halogen substituents.

CompoundR Group (Substitution on Phenyl Ring)Aurora A IC₅₀ (nM)cMYC/MYCN Reduction
6H35.5 ± 6.4-
74-Cl32.1 ± 5.5-
104-Cl, 3-F52.2 ± 8.1+
134-Cl, 2-F38.6 ± 7.0+++
152-F41.5 ± 9.3+
163-F30.7 ± 4.8+
174-Cl, 2,3-di-F64.9 ± 13.7++
193,4-di-F>100-

Table 1: Structure-Activity Relationship of halogenated phenyl-pyrimidine derivatives as Aurora A kinase inhibitors. Data illustrates the critical role of the position and nature of halogen substituents in determining biological activity. nih.govacs.org (Key: - no reduction, + slight reduction, ++ moderate reduction, +++ high reduction).

The reactivity of the C4-chloro group is also synthetically important, as it provides a site for nucleophilic substitution, allowing for the introduction of various amines and other functional groups to explore the chemical space around the pyrimidine scaffold. nih.govacs.org

Influence of the Phenyl Group at Position 2 on Molecular Recognition

The phenyl group at the C2 position plays a significant role in molecular recognition, primarily through hydrophobic and van der Waals interactions. In many target proteins, there are well-defined hydrophobic pockets adjacent to the hinge region. The 2-phenyl substituent is often ideally positioned to occupy these pockets, thereby anchoring the inhibitor and contributing substantially to its binding affinity. nih.gov

Pharmacophore modeling and 3D-QSAR studies on 2-phenylpyrimidine (B3000279) analogues have confirmed the importance of this aryl group for selective inhibition of targets like phosphodiesterase 4B (PDE4B). nih.govsemanticscholar.org The electronic nature of the phenyl ring can also be modulated by adding substituents, although for 4-Chloro-2-phenyl-6-piperidinopyrimidine, the unsubstituted phenyl ring itself provides a critical lipophilic element that complements the more polar interactions of the pyrimidine and piperidine (B6355638) moieties.

Significance of the Piperidino Moiety at Position 6 and its Conformation

The piperidino group at the C6 position is crucial for establishing interactions in the solvent-exposed region of many binding sites and can significantly influence the compound's physicochemical properties, such as solubility. acs.org The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, allowing for versatile interactions with the target protein.

The conformation of the piperidine ring is a key determinant of its interaction potential. Studies on related structures have shown that piperidine rings generally adopt a stable chair conformation. researchgate.net The orientation of substituents on this ring (axial vs. equatorial) can dramatically affect biological activity by altering the way the molecule presents its functional groups to the target protein. nih.gov

Conformational Analysis and its Implications for Ligand-Target Interactions

As established, piperidine rings preferentially adopt a low-energy chair conformation. researchgate.net To minimize steric hindrance, bulky substituents on the piperidine ring, such as aryl groups in related compounds, tend to occupy the equatorial position. This orientation projects the substituent away from the bulk of the core structure. NMR studies on r-2,c-6-diarylpiperidin-4-ones confirm that these systems exist in a chair conformation with aryl groups oriented equatorially. researchgate.net

Rational Design Strategies for Optimizing Potency and Selectivity

The 2,4,6-substituted pyrimidine scaffold, exemplified by compounds like this compound, serves as a "privileged structure" in medicinal chemistry. This core is frequently utilized in the design of kinase inhibitors because it mimics the adenine base of ATP, enabling it to bind effectively within the ATP-binding pocket of a wide range of protein kinases. nih.govresearchgate.net Rational design strategies focus on systematic modifications at the C2, C4, and C6 positions of the pyrimidine ring to enhance potency against the target kinase and improve selectivity over other kinases, thereby minimizing off-target effects. nih.govnih.gov

Key Interaction Points and Design Rationale:

The typical binding mode for pyrimidine-based inhibitors involves the formation of one or more hydrogen bonds between the pyrimidine ring's nitrogen atoms and the amino acid residues of the kinase's "hinge" region. mdpi.com The substituents at the C2, C4, and C6 positions extend into distinct pockets of the ATP-binding site, and their properties are tailored to maximize favorable interactions.

C2-Position (Phenyl Group): The 2-phenyl group often projects into a hydrophobic pocket. Modifications to this ring are a key strategy for improving potency and selectivity. For instance, in the development of p21-activated kinase (PAK1) inhibitors, structure-based drug design was employed to optimize interactions at four positions around a bis-anilino pyrimidine core. nih.gov This optimization led to a highly selective and potent in vitro probe. nih.gov Similarly, in the design of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), substitutions on the aromatic rings at the C4 and C6 positions were critical, with specific chloro and benzyloxy substitutions leading to the most potent compounds. nih.gov

C4-Position (Chloro Group/Amino Linker): The chloro group at the C4 position is a versatile chemical handle. It can be readily displaced by nucleophiles, such as amines, to introduce a variety of substituents. This position often points towards the solvent-exposed region of the binding site. In the development of p38-α kinase inhibitors, it was noted that modifications at this position could be well-tolerated and used to fine-tune selectivity. researchgate.net Replacing the chlorine with different anilino groups, for example, can introduce new hydrogen bond donors and acceptors or hydrophobic interactions that enhance binding affinity and modulate the selectivity profile against other kinases like KDR and FGFR1. nih.gov

C6-Position (Piperidine Moiety): The piperidine ring at the C6 position typically occupies another pocket within the kinase active site. Its conformation and substitution pattern are critical for optimizing potency. In one study on PAK1 inhibitors, replacing an aniline (B41778) group with a piperazine (B1678402) moiety at a para-position led to a significant increase in potency and a 150-fold improvement in selectivity over the related PAK4 kinase. nih.gov This highlights the importance of exploring different cyclic amines at this position to exploit specific channels or pockets in the target enzyme. nih.gov

Structure-Activity Relationship (SAR) Examples:

Systematic SAR studies are crucial for guiding the optimization process. By synthesizing and testing a series of analogs with specific modifications, researchers can build a clear picture of how different chemical features influence biological activity.

For a series of pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, researchers kept the C2 (3-hydroxyphenyl) and C4 (morpholine) groups constant while introducing a wide variety of substituents at the C7 position to probe its effect on activity and selectivity. mdpi.com This systematic approach allowed them to identify substituents that improved PI3K inhibition while modulating the dual activity against mTOR. mdpi.com

The following table illustrates hypothetical SAR data based on common findings in kinase inhibitor design for a 2-phenyl-6-piperidinopyrimidine scaffold, demonstrating how targeted modifications can impact potency.

Compound IDR (C4-position)R' (C2-phenyl position)Target Kinase IC₅₀ (nM)
1 -Cl-H500
2 -NH-(4-fluorophenyl)-H150
3 -NH-(3-aminophenyl)-H75
4 -NH-(3-aminophenyl)3-methoxy25
5 -NH-(3-aminophenyl)4-chloro90

This table is a representative example created for illustrative purposes.

Analysis of SAR Data:

C4 Modification: Replacing the initial chloro group of Compound 1 with a 4-fluoroanilino group (Compound 2 ) improves potency, likely by introducing a new hydrogen bond interaction or favorable hydrophobic contact.

Positional Isomers: Moving the substituent on the C4-anilino ring from the para- to the meta-position and changing it to an amino group (Compound 3 ) further doubles the potency, suggesting the meta-position is optimal for interaction with a specific residue in the kinase active site.

C2 Modification: With the optimized C4-substituent in place, adding a methoxy (B1213986) group to the C2-phenyl ring (Compound 4 ) results in a significant boost in potency. This indicates the presence of a corresponding pocket that can favorably accommodate the methoxy group, possibly through a hydrogen bond or productive hydrophobic interaction.

Negative Interactions: Conversely, adding a chloro group at the 4-position of the C2-phenyl ring (Compound 5 ) decreases activity compared to Compound 3 , suggesting a potential steric clash or unfavorable electronic interaction.

In Vitro and in Vivo Animal Model Biological Activities and Pharmacological Characterization

Broad-Spectrum Biological Potential of Related Pyrimidine (B1678525) and Piperidine (B6355638) Derivatives

The pyrimidine and piperidine nuclei are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.

Pyrimidine derivatives are fundamental components of nucleic acids and, as such, their analogues have been extensively explored as anti-infective agents by interfering with microbial DNA and RNA synthesis. nih.gov A broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antimalarial properties, has been reported for various pyrimidine-based compounds. nih.govijpsonline.com For instance, certain pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. ijpsonline.com Fused pyrimidine systems have also shown potential as antiviral and antimicrobial agents. ijpsonline.com

Piperidine-containing compounds also exhibit significant anti-infective properties. rsc.org Novel piperidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing inhibition against various bacterial and fungal strains. nih.gov The combination of these two pharmacophores in one molecule, as seen in 4-Chloro-2-phenyl-6-piperidinopyrimidine, suggests a potential for anti-infective applications.

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, with many derivatives exhibiting potent antiproliferative effects against a variety of cancer cell lines. nih.govnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. nih.govmdpi.comresearchgate.net For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphatidylinositol 3-kinases (PI3K). nih.govresearchgate.net Novel pyrimidine derivatives have demonstrated inhibitory activity against colon adenocarcinoma, breast cancer, lung cancer, and other cancer cell lines. nih.govnih.gov

Similarly, the piperidine moiety is found in numerous natural and synthetic compounds with anticancer properties. mdpi.com Piperidine derivatives have been shown to induce apoptosis and inhibit cell migration in various cancer models. mdpi.com The presence of both the pyrimidine and piperidine rings in this compound suggests a plausible, though underexplored, potential for anticancer activity.

Derivatives of pyrimidine are well-documented as inhibitors of a wide array of enzymes. nih.gov Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive inhibitors for enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR). nih.gov Furthermore, pyrimidine-containing compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation. researchgate.net For example, piperidinyl aminopyrimidine derivatives have been identified as inhibitors of IKK-2, a kinase involved in the NF-κB signaling pathway. researchgate.net

Piperidine derivatives have also been investigated as enzyme inhibitors. For instance, certain piperidine compounds have shown inhibitory activity against monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. The combination of these two scaffolds could lead to compounds with unique enzyme inhibitory profiles.

Both pyrimidine and piperidine moieties are integral to compounds that modulate the activity of various receptors. Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been developed as potent and selective inverse agonists of the adenosine (B11128) A2A receptor. Additionally, trisubstituted pyrimidines have been identified as positive allosteric modulators of the prostaglandin (B15479496) EP2 receptor. nih.govnih.gov

Piperidine itself is a core structure in many ligands for G protein-coupled receptors (GPCRs) and ion channels. For example, piperidine derivatives have been synthesized and evaluated as antagonists for the CCR2 receptor, which is involved in inflammatory responses. This suggests that this compound could potentially interact with various receptor systems.

Evaluation of this compound in Specific Biological Assays

Currently, there are no published studies that explicitly identify and validate the molecular targets of this compound. Based on the activities of structurally related compounds, one could hypothesize potential targets. For example, given the prevalence of pyrimidine and piperidine derivatives as kinase inhibitors, it is plausible that this compound could exhibit activity against one or more protein kinases. researchgate.net Similarly, its structure suggests potential interactions with receptors involved in neurotransmission or inflammation. However, without direct experimental evidence, any discussion of its molecular targets remains speculative. Validation of any potential biological activity would require a comprehensive screening and target identification program.

Quantitative Assessment of Biological Activity (e.g., IC50, EC50 values) in Cellular or Biochemical Systems

No data is available.

In Vitro Selectivity and Specificity Profiling

No data is available.

Efficacy Studies in Relevant In Vivo Animal Models

No data is available.

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Mechanism of Action

The molecular mechanism of action for compounds containing a chloropyrimidine scaffold often involves direct interaction with protein targets, leading to the modulation of their biological activity. These interactions can be either non-covalent or covalent, with the latter being a notable feature of many chloropyrimidine-based inhibitors.

Ligand-Target Binding Interactions (e.g., X-ray crystallography, NMR, cryo-EM studies of compound-protein complexes)

To date, specific X-ray crystallography, Nuclear Magnetic Resonance (NMR), or cryo-electron microscopy (cryo-EM) studies for 4-Chloro-2-phenyl-6-piperidinopyrimidine are not publicly available. However, the study of analogous compounds provides significant insight into the potential binding modes of such molecules. For instance, X-ray crystallography has been instrumental in elucidating the binding of chloropyrimidine-based covalent inhibitors to the C-terminal kinase domain (CTKD) of Mitogen- and stress-activated protein kinase 1 (MSK1). nih.govacs.org These studies have confirmed that such compounds can bind to the ATP site of kinases. nih.gov

In one such study, the crystal structure of a pyrrolopyrimidine-chloropyrimidine inhibitor bound to MSK1's CTKD was resolved, providing concrete evidence of a covalent adduct formation with a cysteine residue. nih.gov This structural data is crucial for understanding how the chloropyrimidine moiety is positioned within the active site to facilitate a reaction with the target protein. nih.gov

Detailed Analysis of Binding Site Architecture and Key Interacting Residues

The analysis of binding site architecture for chloropyrimidine-based inhibitors in kinases reveals common interaction patterns. For example, in the crystal structure of an inhibitor bound to the CTKD of MSK1, the compound was observed to interact with the hinge region of the kinase, a critical area for ATP binding. nih.gov Specifically, a hydrogen bond was formed between a nitrogen atom in the inhibitor's core structure and the backbone amide of a leucine (B10760876) residue (Leu501). nih.gov

Furthermore, the orientation of the chloropyrimidine ring is crucial for its reactivity. In the MSK1-inhibitor complex, the chloropyrimidine moiety was positioned at an approximately 60-degree angle relative to the plane of the pyrrolopyrimidine core. nih.gov This specific conformation is thought to be facilitated by the chlorine atom, positioning the ring optimally for a covalent reaction with a nearby cysteine residue (Cys440). nih.gov The binding pocket also presents opportunities for further chemical modifications to enhance affinity and selectivity by targeting interactions with other key residues, such as the gatekeeper residue Met498. nih.gov In silico docking studies of other 2-amino-4-chloro-pyrimidine derivatives with the main protease of SARS-CoV-2 (3CLpro) have also highlighted the importance of hydrogen bonding with residues like Phe140 and Asn142, and hydrophobic interactions with a range of other amino acids including His41, Met49, and Glu166. nih.gov

Enzymatic Inhibition Kinetics and Modes (e.g., competitive, non-competitive, irreversible)

The mode of enzyme inhibition by pyrimidine (B1678525) derivatives can vary. Studies on different pyrimidine compounds have demonstrated both competitive and non-competitive inhibition. For instance, certain pyrimidine derivatives have been shown to act as non-competitive inhibitors of the enzyme Glutathione S-Transferase (GST), with Ki values in the micromolar range. journalagent.com In one study, 4-amino-2-chloropyrimidine (B189420) exhibited the most potent non-competitive inhibition of GST. journalagent.com Similarly, 4-amino-2,6-dichloropyrimidine (B161716) was found to be a noncompetitive inhibitor of Glutathione Reductase (GR). juniperpublishers.com

In the context of covalent inhibitors, the inhibition is often irreversible. This is a two-step process that begins with the reversible, non-covalent binding of the inhibitor to the enzyme, followed by the formation of a permanent covalent bond. nih.gov For chloropyrimidine-based covalent inhibitors of MSK1, experiments have shown that after pre-incubation with the inhibitor, enzyme activity does not recover even after washing out the compound, indicating a slow off-rate and supporting a covalent or very tight-binding interaction. nih.gov Jump dilution experiments, where a pre-formed enzyme-inhibitor complex is diluted, have shown minimal recovery of enzyme activity for covalent inhibitors, further confirming their irreversible nature. nih.gov

Table 1: Inhibition Kinetics of Various Pyrimidine Derivatives

Compound Target Enzyme Inhibition Mode Ki Value (µM) IC50 Value (µM)
4-amino-2-chloropyrimidine Glutathione S-Transferase Non-competitive 0.047 ± 0.0015 0.037
4-amino-6-chloropyrimidine Glutathione S-Transferase Non-competitive - 0.139
4-amino-2,6-dichloropyrimidine Glutathione S-Transferase Non-competitive - 0.662
4-amino-2,6-dichloropyrimidine Glutathione Reductase Non-competitive 0.979 ± 0.23 0.390
4-amino-2-chloropyrimidine Glutathione Reductase - - 0.377
4-amino-6-chloropyrimidine Glutathione Reductase - - 0.374

Covalent Binding Mechanisms (e.g., SNAr reactions with protein cysteines)

A prominent mechanism of covalent binding for chloropyrimidine compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. acs.orgacs.org In this reaction, a nucleophilic residue from the target protein, typically the thiol group of a cysteine, attacks the electron-deficient pyrimidine ring at the carbon atom bearing the chlorine substituent. nih.govacs.org The chlorine atom then acts as a leaving group, resulting in a stable covalent bond between the inhibitor and the protein. nih.gov

The reactivity of the chloropyrimidine ring in an SNAr reaction is influenced by the other substituents on the ring. wuxiapptec.com For a covalent inhibitor of MSK1, mass spectrometry and crystallization studies confirmed that the displacement of a chloro moiety from a 2,5-dichloropyrimidine (B52856) core was the result of an SNAr reaction with the cysteine residue Cys440. nih.govacs.org The kinetics of SNAr reactions involving biothiols are influenced by factors such as the basicity of the sulfhydryl group. frontiersin.org

Receptor Agonism/Antagonism at the Molecular Interface

While the primary focus of research on many chloropyrimidine derivatives has been on enzyme inhibition, compounds containing phenyl and piperidine (B6355638) moieties can also exhibit activity as receptor antagonists. For example, a series of phenyl piperidine derivatives have been reported to possess potent and selective antagonist activity at the C-C chemokine receptor type 2 (CCR2). nih.govresearchgate.net In these compounds, the structure-activity relationship studies indicated that the aryl piperidine core plays a significant role in determining potency. nih.gov Similarly, other phenylpiperazine derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. nih.gov Although not directly pertaining to this compound, these findings suggest that this compound could potentially interact with various receptors as an antagonist.

Cellular Pathways Modulated by the Compound

The specific cellular pathways modulated by this compound have not been explicitly detailed in the available literature. However, the known targets of structurally similar pyrimidine-based inhibitors provide strong indications of the potential pathways that could be affected.

For instance, pyrimidine-based compounds have been identified as inhibitors of the Wnt signaling pathway, which is crucial in embryonic development and is often aberrantly activated in various cancers. nih.gov A thienopyrimidine scaffold was found to act as a downstream inhibitor of the β-catenin-dependent Wnt-pathway. nih.gov

Furthermore, inhibitors of the pyrimidine biosynthesis pathway have been shown to suppress viral growth. researchgate.net This antiviral activity is not a direct consequence of pyrimidine deprivation but rather involves the induction of a metabolic stress response that triggers cellular defense mechanisms. researchgate.net Given that this compound is a pyrimidine derivative, it is plausible that it could modulate similar fundamental cellular processes.

Impact on Cell Growth and Proliferation Pathways (e.g., cell cycle progression, apoptosis induction)

No published research was identified that specifically investigates the effect of this compound on cell cycle progression or the induction of apoptosis.

Modulation of Intracellular Signaling Cascades and Transcriptional Regulation

There is currently no available information detailing how this compound may modulate intracellular signaling cascades or affect transcriptional regulation within cells.

Effects on Protein Expression and Post-translational Modifications

Scientific literature lacks data concerning the effects of this compound on protein expression levels or any post-translational modifications.

Future research is necessary to elucidate the potential biological activities and mechanisms of action of this specific compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 4-Chloro-2-phenyl-6-piperidinopyrimidine, might bind to the active site of a protein.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). A docking algorithm then explores various possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like intermolecular forces. For this compound, this would involve assessing how the phenyl, pyrimidine (B1678525), and piperidine (B6355638) rings orient themselves to achieve the most stable interaction. The chloro-substituent's position would also be a key determinant in the preferred binding mode. The output would be a set of predicted binding poses, ranked by their docking scores, indicating the most likely interaction geometries.

Once preferential binding modes are predicted, the interactions between this compound and the amino acid residues of the target protein can be analyzed in detail. This involves identifying specific contacts such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. For instance, the nitrogen atoms in the pyrimidine ring could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or pi-stacking interactions. Identifying these "hot spots" of interaction is crucial for understanding the basis of molecular recognition and for designing modifications to the ligand that could enhance binding affinity.

A hypothetical summary of such interactions for this compound with a generic kinase target is presented in Table 1.

Table 1: Predicted Ligand-Target Interactions for this compound

Interaction Type Ligand Moiety Involved Potential Interacting Residue (Example)
Hydrogen Bond Pyrimidine Nitrogen Aspartic Acid, Glutamine
Hydrophobic Phenyl Ring, Piperidine Ring Leucine (B10760876), Valine, Isoleucine
Pi-Pi Stacking Phenyl Ring Phenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, and lipophilic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds.

Table 2: Key Physicochemical and Stereoelectronic Descriptors in a Hypothetical QSAR Model

Descriptor Class Specific Descriptor Example Potential Influence on Activity
Electronic Dipole Moment, Partial Charges Governs electrostatic interactions and hydrogen bonding potential.
Steric Molecular Volume, Surface Area Influences the fit of the molecule within the binding site.
Lipophilic LogP Affects membrane permeability and hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a deeper understanding of its conformational flexibility and the stability of its interaction with a target protein.

An MD simulation would typically start with the docked complex of this compound and its target protein. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated over a period of nanoseconds or even microseconds. This allows for the observation of how the ligand and protein move and adapt to each other. The simulation can reveal the stability of the initial docking pose, identify any conformational changes in the ligand or protein upon binding, and calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores. This detailed view of the dynamic nature of the ligand-protein interaction is invaluable for a comprehensive understanding of the compound's mechanism of action at the molecular level.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Potency or Selectivity

Future research will likely focus on the rational design of analogs of 4-Chloro-2-phenyl-6-piperidinopyrimidine to optimize its pharmacological profile. Through systematic structural modifications, it is possible to enhance potency against a specific biological target, improve selectivity to reduce off-target effects, and refine pharmacokinetic properties.

Key strategies in this area will involve:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the core structure affect biological activity is crucial. researchgate.net This involves synthesizing a library of related compounds where each of the three main substituents (phenyl, chloro, and piperidino groups) is altered. For instance, the phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions. nih.govresearchgate.net

Bioisosteric Replacement: The chloro and piperidine (B6355638) groups can be replaced with other functional groups of similar size and electronic character (bioisosteres) to improve efficacy or metabolic stability. researchgate.net The pyrimidine (B1678525) ring itself can act as a bioisostere for phenyl and other aromatic systems, a property that can be exploited in analog design. nih.gov

Computational Modeling: Molecular docking and in silico screening can predict the binding affinity of designed analogs to specific protein targets, such as kinases or G-protein-coupled receptors. mdpi.com This computational approach helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. mdpi.comnih.gov

Table 1: Potential Structural Modifications for Analog Design

Core Moiety Potential Modifications Rationale for Modification
2-Phenyl Ring Introduction of substituents (e.g., -F, -Cl, -OCH₃, -NO₂) at various positions (ortho, meta, para). To alter electronic properties, improve binding interactions, and modulate metabolic stability. nih.govnih.gov
4-Chloro Group Replacement with other halogens (F, Br, I) or functional groups like amines, ethers, or thioethers. To tune reactivity for further synthesis and explore different binding pocket interactions.
6-Piperidino Ring Substitution on the piperidine ring; replacement with other cyclic amines (e.g., morpholine, piperazine). mdpi.com To enhance solubility, alter basicity, and explore different spatial orientations within the target's binding site.

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine nucleus is a cornerstone in numerous approved drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govjacsdirectory.comgsconlinepress.com This broad bioactivity suggests that this compound and its future analogs could be effective against a wide array of diseases.

Future exploratory studies could target:

Oncology: Pyrimidine derivatives are known to act as anticancer agents by inhibiting various protein kinases. researchgate.netnih.gov Research could investigate the inhibitory potential of this compound analogs against kinases crucial for cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR). nih.gov

Infectious Diseases: The pyrimidine scaffold is present in numerous antibacterial, antifungal, and antiviral drugs. orientjchem.orgjuniperpublishers.com New analogs could be screened for activity against drug-resistant bacterial strains or emerging viral threats. researchgate.net

Neurological Disorders: Pyrimidine compounds have also been reported to possess properties relevant to central nervous system (CNS) disorders. nih.gov Investigating the potential of these molecules to modulate CNS targets could open new avenues for treating neurodegenerative diseases or psychiatric conditions.

Metabolic Disorders: Novel pyrimidine derivatives have been explored as agonists for receptors like GPR119, which is involved in glucose homeostasis, indicating potential applications in treating type 2 diabetes. nih.gov

Integration with Advanced Synthetic Methodologies and Flow Chemistry Approaches

To efficiently synthesize libraries of analogs for screening and to develop scalable manufacturing processes, modern synthetic methods must be employed. The limitations of traditional batch chemistry, such as safety concerns and difficulties with scale-up, can be overcome with advanced techniques. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comnih.gov The synthesis of pyrimidine derivatives has been successfully adapted to flow chemistry systems, often resulting in higher yields and purity compared to batch reactions. researchgate.netnih.gov Implementing a multi-step flow process for this compound would streamline production and facilitate rapid analog synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds like pyrimidines. nih.gov This technique is particularly useful for rapid library generation during the lead optimization phase of drug discovery. researchgate.net

Table 2: Comparison of Synthetic Methodologies

Feature Batch Chemistry Flow Chemistry Microwave-Assisted Synthesis
Scalability Often challenging Straightforward Limited for large scale
Safety Higher risk with hazardous reagents Inherently safer due to small reactor volumes nih.gov Improved containment
Reaction Time Can be lengthy (hours to days) Significantly reduced (seconds to minutes) mdpi.com Drastically reduced (minutes) nih.gov
Process Control Limited Precise control over temperature, pressure, and mixing researchgate.net Precise temperature control
Reproducibility Variable High researchgate.net Generally high

Development as Chemical Probes for Biological System Elucidation

Once a potent and selective analog of this compound is identified for a specific biological target, it can be further developed into a chemical probe. Chemical probes are indispensable tools for studying cellular biology, validating drug targets, and understanding disease mechanisms.

Development would involve:

Functionalization: A non-critical position on the molecule would be identified where a linker can be attached without disrupting its binding to the target protein.

Tagging: An appropriate tag, such as a fluorophore (for imaging), a biotin (B1667282) group (for affinity purification), or a photo-crosslinker (to covalently label the target), would be attached via the linker.

Application: The resulting chemical probe could be used in cellular assays to visualize the location of its target, identify binding partners, and elucidate the biological pathways in which the target is involved.

Potential Applications Beyond Medicinal Chemistry (e.g., Agrochemicals, Material Science)

The utility of the pyrimidine scaffold is not limited to medicine. Its derivatives are widely used in other industries, suggesting potential non-pharmaceutical applications for this compound.

Agrochemicals: Pyrimidine derivatives are a well-established class of agrochemicals, used as fungicides, herbicides, and insecticides. nih.govmdpi.com For example, fenclorim, a pyrimidine-based herbicide safener, also exhibits fungicidal activity. nih.gov Analogs of this compound could be synthesized and screened for activity against common plant pathogens or as plant growth regulators. gsconlinepress.commdpi.com

Material Science: Heterocyclic compounds, including pyridine (B92270) and pyrimidine derivatives, are used as building blocks for advanced materials such as fluoropolymers and functional networks. mdpi.com The specific electronic and physical properties of this compound could be exploited by incorporating it into polymeric structures to create materials with enhanced thermal stability, specific optical properties, or unique chemical resistance. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-phenyl-6-piperidinopyrimidine, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Starting materials like chlorobenzyl derivatives and pyrimidine cores are reacted under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Catalysts such as palladium complexes or bases like K₂CO₃ can enhance yields. Temperature optimization (e.g., 60–100°C) and purification via column chromatography or recrystallization are critical for purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks. Waste must be segregated and disposed via certified hazardous waste services. Contamination risks are minimized using dedicated equipment (e.g., filter pipette tips) .

Q. How can researchers ensure purity and structural integrity post-synthesis?

  • Analytical techniques include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • NMR : ¹H/¹³C spectra to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 300.12) .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine ring functionalization be experimentally validated?

  • Employ kinetic isotope effects (KIEs) or trapping intermediates with TEMPO. Spectroscopic monitoring (e.g., in-situ IR for carbonyl intermediates) and DFT calculations (B3LYP/6-31G*) elucidate transition states and regioselectivity .

Q. What methodologies are recommended for studying interactions with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB IDs) to predict binding affinities.
  • In vitro assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure dissociation constants (Kd). Validate via cell-based assays (e.g., IC50 in cancer lines) .

Q. How should contradictory biological activity data across structural analogs be resolved?

  • Perform comparative SAR studies: Vary substituents (e.g., chloro vs. fluoro at position 4) and assess logP, solubility, and steric effects. Use ANOVA to statistically analyze potency differences (e.g., p < 0.05 in cytotoxicity assays) .

Q. What computational strategies improve reaction design and yield prediction?

  • ICReDD’s integrated approach combines quantum chemical reaction path searches (Gaussian 16) with machine learning. Training datasets on solvent effects and catalysts (e.g., Pd/C) reduce trial-and-error experimentation .

Q. How can instability during storage be mitigated for long-term studies?

  • Store under argon at –20°C in amber vials. Monitor degradation via periodic LC-MS and adjust formulations (e.g., lyophilization with trehalose) to enhance shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.